molecular formula C16H13N3O B5731696 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- CAS No. 125103-40-4

1H-Pyrazole-4-carboxamide, 1,3-diphenyl-

Cat. No.: B5731696
CAS No.: 125103-40-4
M. Wt: 263.29 g/mol
InChI Key: DQXLTOJKQOBXHA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-diphenyl-1H-pyrazole-4-carboxamide is 263.105862047 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone . This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides .

Mode of Action

1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .

Biochemical Pathways

The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens . This disruption affects various biochemical pathways, leading to the death of the pathogens .

Pharmacokinetics

The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles . This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Action Environment

The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity . .

Properties

IUPAC Name

1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXLTOJKQOBXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154639
Record name 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125103-40-4
Record name 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.